molecular formula C30H48O6 B1217281 Sericic acid CAS No. 55306-03-1

Sericic acid

Cat. No.: B1217281
CAS No.: 55306-03-1
M. Wt: 504.7 g/mol
InChI Key: IFIQVSCCFRXSJV-GOVAGAJPSA-N
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Description

Sericin is a natural, water-soluble protein derived from the Bombyx mori silkworm, which is widely used in the food, pharmaceutical, cosmetic and textiles industries. It has been shown to possess a variety of beneficial properties, including antioxidant, anti-aging, anti-inflammatory, antimicrobial, and wound-healing activities.

Scientific Research Applications

Biomedical and Cosmetic Applications

Sericin, a glycoprotein obtained from silk, exhibits several bioactive properties beneficial for biomedical applications. Its antioxidant character and moisturizing ability make it useful in cell culture and tissue engineering. Sericin's effects on keratinocytes and fibroblasts have led to the development of biomaterials for skin tissue repair, particularly as wound dressings. It also finds use in bone tissue engineering due to its ability to induce nucleation of bone-like hydroxyapatite. Additionally, its chemical reactivity and pH-responsiveness make it suitable for drug delivery, improving the bioactivity of drugs (Lamboni, Gauthier, Yang, & Wang, 2015).

Nanotechnology and Biomedical Applications

Sericin's inherent biological properties enable its use in pharmaceutical formulations for various biomedical applications, including anti-tumor, antimicrobial, and antioxidant activities. Its role in tissue repair and interaction with cellular processes, such as apoptosis and cell migration, highlights its potential in non-conventional therapies (Das, Shin, Campos, Fraceto, Rodriguez-Torres, Mariano, de Araújo, Fernández‐Luqueño, & Grillo, 2021).

Textile and Cosmetic Industry

The modification of cotton fabrics with sericin demonstrates its versatility in textile applications. Sericin binds to cotton fabric surfaces, influencing their whiteness and anti-wrinkle properties. This showcases sericin's potential in improving the quality and functionality of textile products (Guoqiang, 2007).

Food Industry

In the food industry, sericin's emulsifying properties are particularly useful. Its high-molecular-weight fractions exhibit antioxidant activity, and its hydrophilic amino acids make it an effective emulsifier, suitable for use in products like mayonnaise and salad dressings. This highlights sericin's potential as a natural, functional additive in the food industry (Züge, da Silva, Hamerski, Ribani, Gimenes, & Scheer, 2017).

Environmental Applications

Sericin also plays a role in environmental applications, such as the harvesting of microalgae species, indicating its potential in sustainable biofuel production and environmental remediation (Choi, 2016).

Safety and Hazards

Sericic acid should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Sericic acid has been found to alleviate DSS-induced colitis by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway . This suggests potential therapeutic applications for conditions like ulcerative colitis .

Biochemical Analysis

Biochemical Properties

Sericic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a weak inhibitor of phosphodiesterase 4A (PDE4A), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4A, this compound can increase cAMP levels, which in turn modulates various cellular processes . Additionally, this compound interacts with proteins involved in the NF-κB signaling pathway, inhibiting the phosphorylation of IKKα/β and subsequently reducing the activation of NF-κB .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cell models, this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Furthermore, this compound upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD), thereby reducing oxidative stress in cells . These effects contribute to its potential therapeutic applications in conditions like ulcerative colitis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules and its impact on gene expression. This compound binds to and inhibits the activity of PDE4A, leading to increased levels of cAMP . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates IKKα/β, preventing the activation of NF-κB . Additionally, this compound promotes the activation of the Nrf2 pathway, leading to the upregulation of antioxidant response elements (AREs) and the expression of genes involved in oxidative stress defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, this compound has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in vivo have demonstrated that this compound can ameliorate chronic inflammatory conditions, such as ulcerative colitis, by modulating key signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without notable toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as PDE4A and proteins in the NF-κB and Nrf2 pathways . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct this compound to its sites of action . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and therapeutic potential.

Properties

IUPAC Name

(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIQVSCCFRXSJV-GOVAGAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970632
Record name 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55306-03-1
Record name Sericic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key biological activities reported for Sericic acid?

A1: Research indicates that this compound possesses promising antifungal and anti-inflammatory properties. Studies have shown its efficacy against various Candida species, including Candida albicans and Candida tropicalis, as well as the fungi Penicillium []. Moreover, this compound demonstrated significant activity in reducing both neurogenic and inflammatory pain in a mouse model [].

Q2: Which plant sources are known to contain this compound?

A2: this compound has been isolated from several plant species, with Terminalia sericea being a prominent source []. Other plants yielding this compound include Vochysia divergens [], Ocotea suaveolens [], Parinari curatellifolia [], and Terminalia ivorensis [].

Q3: What structural features characterize this compound?

A3: this compound is a pentacyclic triterpenoid, belonging to the oleanane-type triterpenes [, ]. Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ].

Q4: How does this compound exert its anti-inflammatory effects?

A4: While the exact mechanism remains under investigation, recent studies suggest that this compound may modulate key inflammatory pathways. It appears to inhibit proteins associated with the NF-κB signaling pathway, a central player in inflammation []. Additionally, this compound may activate the Nrf2 pathway, known for its antioxidant and cytoprotective effects [].

Q5: Has the potential of this compound to cross the blood-brain barrier been explored?

A5: While this compound itself has not been extensively studied in this context, research on related oleanane-type triterpenes, specifically arjunetin and arjunglucoside I (a glycoside of this compound), suggests they may possess the ability to cross the blood-brain barrier []. This finding opens avenues for investigating the potential of this compound and its derivatives in addressing central nervous system disorders.

Q6: Are there any analytical methods available for quantifying this compound in plant material?

A6: Yes, High-Performance Thin Layer Chromatography (HPTLC) has been successfully employed to develop a characteristic fingerprint for Terminalia sericea root bark, enabling the identification and quantification of this compound along with other key compounds []. This method serves as a valuable tool for quality control and standardization of plant material containing this compound.

Q7: What are the traditional medicinal uses of plants rich in this compound?

A7: Ethnobotanical data reveals the use of this compound-containing plants in traditional medicine for treating various ailments. For instance, Terminalia sericea finds widespread application in African traditional medicine for managing a range of conditions []. Similarly, Vochysia divergens is traditionally employed in South America to alleviate inflammatory conditions, including skin sores and respiratory issues [].

Q8: Has this compound demonstrated any inhibitory activity against specific enzymes?

A8: Interestingly, this compound, alongside other triterpenes like betulinic acid and quadranoside I, exhibited mild inhibitory activity against the enzyme phosphodiesterase 4 (PDE4) []. PDE4 plays a crucial role in inflammatory processes, and its inhibition is a target for developing novel anti-inflammatory drugs.

Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A9: While dedicated SAR studies focusing solely on this compound are limited, research on related oleanane-type triterpenes provides valuable insights. These investigations suggest that structural modifications, particularly the presence and nature of glycosidic moieties, can significantly influence the pharmacokinetic properties and biological activities of these compounds [].

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